molecular formula C13H8ClN3O B14388418 Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- CAS No. 90017-07-5

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-

Katalognummer: B14388418
CAS-Nummer: 90017-07-5
Molekulargewicht: 257.67 g/mol
InChI-Schlüssel: ATDXBFFOZUIQQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is a heterocyclic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole ring and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with pyridine-2-carboxylic acid in the presence of phosphorus oxychloride, leading to the formation of the desired oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Wissenschaftliche Forschungsanwendungen

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine derivatives: Compounds like 4-chloropyridine and 2,3-dichloropyridine share structural similarities.

    Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole are related.

Uniqueness

Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is unique due to the combination of its pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

90017-07-5

Molekularformel

C13H8ClN3O

Molekulargewicht

257.67 g/mol

IUPAC-Name

2-(4-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H8ClN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H

InChI-Schlüssel

ATDXBFFOZUIQQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.